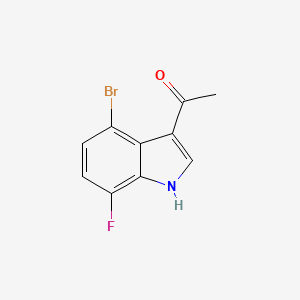
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1-(4-Bromo-1H-indol-3-yl)ethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(7-Fluoro-1H-indol-3-yl)ethanone: Lacks the bromine substitution, potentially altering its chemical properties and applications.
1-(4-Chloro-7-fluoro-1H-indol-3-yl)ethanone: Substitutes chlorine for bromine, which can influence its reactivity and biological interactions.
The unique combination of bromine and fluorine in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
1-(4-bromo-7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3 |
InChI Key |
KGGZFTVZTHNUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



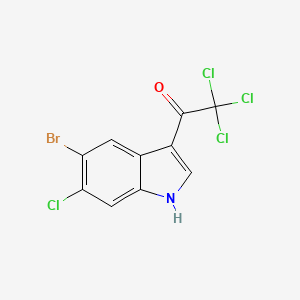
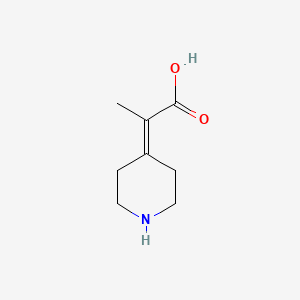
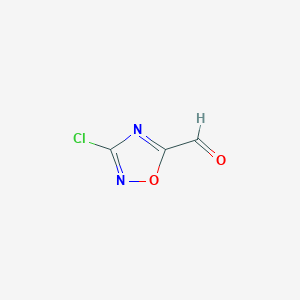
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
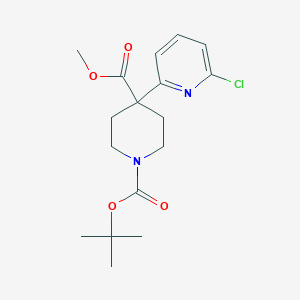
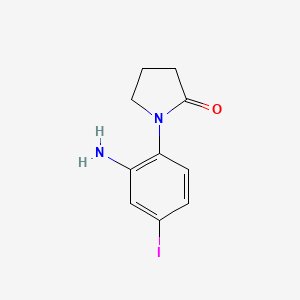
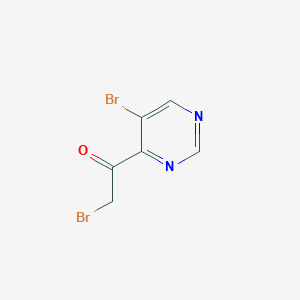
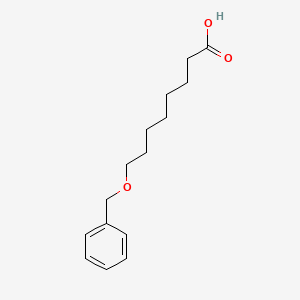
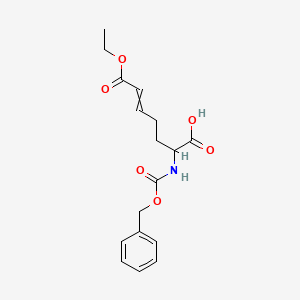

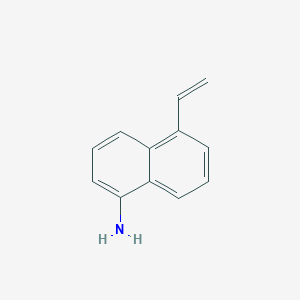
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)
